Cas no 1220029-14-0 (3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride)

3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride
- 3-(4-chloro-3-methylphenoxy)piperidine;hydrochloride
- 1220029-14-0
- 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride
- AKOS015845963
-
- MDL: MFCD13561113
- インチ: InChI=1S/C12H16ClNO.ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H
- InChIKey: XSQAZFYTKCRIEH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1Cl)OC2CCCNC2.Cl
計算された属性
- せいみつぶんしりょう: 261.0687196g/mol
- どういたいしつりょう: 261.0687196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C039260-250mg |
3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride |
1220029-14-0 | 250mg |
$ 375.00 | 2022-06-06 | ||
TRC | C039260-125mg |
3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride |
1220029-14-0 | 125mg |
$ 230.00 | 2022-06-06 |
3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
3-(4-Chloro-3-methylphenoxy)piperidinehydrochlorideに関する追加情報
Introduction to 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride (CAS No: 1220029-14-0)
3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 1220029-14-0, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse pharmacological properties. The presence of a phenoxy group linked to a chloro-substituted and methyl-substituted benzene ring, along with the piperidine core, contributes to its unique chemical and biological characteristics. These structural features make it a valuable scaffold for the development of novel therapeutic agents.
The 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride molecule exhibits a balance of lipophilicity and polarizability, which are critical factors in drug design. The chloro group at the para position relative to the phenoxy ring enhances electrophilicity, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for further functionalization, allowing chemists to tailor the compound's pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as an intermediate in synthesizing bioactive molecules. Studies have demonstrated that modifications around the piperidine ring can lead to compounds with enhanced binding affinity to biological targets. For instance, derivatives of 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride have shown promise in inhibiting certain enzymes implicated in inflammatory responses and neurodegenerative diseases.
In the context of drug discovery, 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride serves as a versatile building block. Its structural motif is reminiscent of several known pharmacophores that interact with G-protein coupled receptors (GPCRs), which are crucial targets for a wide range of therapeutic interventions. The combination of electronic and steric effects arising from the chloro and methyl substituents on the aromatic ring modulates the compound's interaction with biological receptors, influencing its efficacy and selectivity.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in various formulation strategies. This property is particularly advantageous for developing oral or injectable medications, where bioavailability is a critical parameter. The salt form also contributes to improved stability, making it a reliable candidate for further pharmaceutical development.
Current research endeavors are focused on exploring the potential applications of 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride in treating neurological disorders. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter release or by interacting with specific receptors involved in cognitive function. The ability to fine-tune its chemical structure allows researchers to optimize its pharmacological activity while minimizing off-target effects.
The synthesis of 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include nucleophilic aromatic substitution to introduce the phenoxy group, followed by functionalization of the piperidine ring. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques align with modern trends in green chemistry, emphasizing efficiency and sustainability.
The pharmacological profile of 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride is further illuminated by its interaction with cellular signaling pathways. Research indicates that this compound can influence intracellular signaling cascades associated with inflammation and apoptosis. By targeting specific enzymes or receptors within these pathways, it may offer therapeutic benefits in conditions characterized by abnormal cell death or excessive inflammatory responses.
Regulatory considerations play a crucial role in advancing compounds like 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely. Additionally, preclinical toxicology studies are essential to assess potential side effects before human testing can commence. These rigorous standards are integral to ensuring patient safety and efficacy in drug development.
The future prospects for 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride are promising, given its structural versatility and potential therapeutic applications. Ongoing research aims to expand its utility across multiple disease areas, including oncology and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress by leveraging shared expertise and resources.
In conclusion, 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride (CAS No: 1220029-14-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents with potential applications across various disease states. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.
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